molecular formula C23H21N3O6 B14077559 2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B14077559
M. Wt: 435.4 g/mol
InChI Key: GWFRJCYMWKFDLX-OYKKKHCWSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group, an ethoxy group, a hydroxy group, and a nitro group, all of which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenated compound under basic conditions to form the biphenyl-4-yloxy intermediate.

    Condensation with hydrazine: The biphenyl-4-yloxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff base formation: The final step involves the condensation of the hydrazide with 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the biphenyl group may facilitate binding to hydrophobic pockets in proteins. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)-N’-[(Z)-(3-methoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
  • 2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-chlorophenyl)methylidene]acetohydrazide

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and ethoxy groups, along with the biphenyl moiety, sets it apart from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C23H21N3O6/c1-2-31-21-13-16(12-20(23(21)28)26(29)30)14-24-25-22(27)15-32-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14,28H,2,15H2,1H3,(H,25,27)/b24-14-

InChI Key

GWFRJCYMWKFDLX-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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